

Thermodynamic Properties of Twistane Compounds: A Technical Guide

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Compound of Interest

Compound Name: *Twistane*

Cat. No.: *B1239035*

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Introduction

Twistane, with the IUPAC name tricyclo[4.4.0.0^{3,8}]decane, is a fascinating bridged polycyclic hydrocarbon and a structural isomer of adamantane. Its name is derived from the twisted-boat conformation of all three of its constituent cyclohexane rings. This unique, chiral D₂-symmetric structure imparts significant ring strain, leading to distinct thermodynamic properties that are of considerable interest in the fields of theoretical chemistry, materials science, and drug development. Understanding these properties is crucial for the design of novel molecules with tailored stabilities and reactivities. This guide provides an in-depth analysis of the thermodynamic properties of **twistane**, detailing both experimental and computational methodologies for their determination.

Core Thermodynamic Properties

The thermodynamic stability of **twistane** is significantly lower than that of its isomer, adamantane, due to its inherent strain energy. This is a direct consequence of the eclipsed and gauche interactions forced by its rigid, twisted geometry. The key thermodynamic parameters are summarized below.

Data Presentation: Thermodynamic Properties of Twistane and Adamantane

Property	Twistane	Adamantane	Method
Enthalpy of Formation (ΔH_f°)	-1.7 kcal/mol	-30.3 kcal/mol	Computational (CCSD(T)/cc-pVQZ)
Strain Energy	26.1 kcal/mol	6.5 kcal/mol	Experimental/Computational
Point Group Symmetry	D ₂	T _d	Spectroscopic

Experimental Protocols

The determination of the thermodynamic properties of **twistane** and related compounds relies on a combination of experimental and computational techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of a compound can be determined from its enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample (typically 0.5-1.0 g) of purified **twistane** is pressed into a pellet.
- **Bomb Setup:** The pellet is placed in a quartz crucible within a high-pressure stainless steel vessel, known as the "bomb." A known length of fuse wire is positioned to be in contact with the sample. A small, known amount of distilled water (ca. 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.
- **Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.
- **Calorimeter Assembly:** The sealed bomb is submerged in a known volume of water in a well-insulated calorimeter vessel. The system is allowed to reach thermal equilibrium, and the

initial temperature is recorded with high precision (to 0.001 °C).

- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of **twistane** is then calculated from the observed temperature rise, corrected for heat exchange with the surroundings and the heat of combustion of the fuse wire. The enthalpy of formation is subsequently derived using Hess's Law.

Structural Determination by Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure, including bond lengths and angles, of volatile compounds in the gas phase. This information is crucial for understanding the structural origins of strain energy.

Methodology:

- **Sample Introduction:** A sample of **twistane** is vaporized and introduced into a high-vacuum chamber as a molecular beam.
- **Electron Beam Interaction:** A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its path.
- **Diffraction Pattern Recording:** The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of a series of concentric rings.
- **Data Analysis:** The intensity of the scattered electrons is measured as a function of the scattering angle. The experimental scattering data is then compared to theoretical scattering patterns calculated for a model of the molecule. The geometric parameters of the model (bond lengths, bond angles, and torsional angles) are refined to obtain the best fit to the experimental data. This analysis yields the equilibrium geometry of the molecule in the gas phase.

Computational Protocols

Computational chemistry plays a vital role in determining and understanding the thermodynamic properties of molecules like **twistane**, where experimental measurements can be challenging.

Methodology:

- **Geometry Optimization:** The three-dimensional structure of the **twistane** molecule is optimized using quantum mechanical methods. A common and reliable method is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
- **Frequency Calculation:** Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
- **Single-Point Energy Calculation:** To obtain a more accurate electronic energy, a higher-level ab initio method is employed, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set (e.g., cc-pVQZ). This is performed on the geometry optimized at the lower level of theory.
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation is calculated using a homodesmotic or isodesmic reaction scheme. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in the cancellation of systematic errors in the calculations. The enthalpy of reaction is calculated from the computed electronic energies of the reactants and products. The known experimental enthalpies of formation of the other species in the reaction are then used to derive the enthalpy of formation of the target molecule (**twistane**). A theoretical analysis utilizing homodesmotic equations and explicit computations as high as CCSD(T)/cc-pVQZ has yielded an enthalpy of formation for **twistane** of -1.7 kcal mol⁻¹[\[1\]](#).

Synthesis of Twistane: The Deslongchamps Approach (1967)

A notable synthesis of **twistane** was reported by Pierre Deslongchamps in 1967, which proceeds via an intramolecular aldol condensation of a cis-decalin diketone. A workflow of this synthesis is presented below.



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Caption: Deslongchamps' 1967 synthesis of **twistane**.

Conclusion

The thermodynamic properties of **twistane** are a direct reflection of its unique and strained molecular architecture. Its higher enthalpy of formation and significant strain energy compared to its more stable isomer, adamantane, make it a valuable subject for both experimental and computational studies in physical organic chemistry. The detailed experimental and computational protocols provided in this guide offer a framework for researchers to investigate these and other properties of **twistane** and its derivatives. A thorough understanding of the thermodynamics of such strained systems is essential for their potential application in the development of high-energy materials and as scaffolds in medicinal chemistry.

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References

- 1. synarchive.com [synarchive.com]
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